2-tert-butyl-N-methylaniline
Description
Historical Context and Evolution of Substituted Aniline (B41778) Chemistry
The story of substituted anilines is intrinsically linked to the birth of the modern chemical industry. Aniline itself was first isolated in 1826, but it was the discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856 that truly ignited the field. e-bookshelf.denih.gov This discovery spurred intense research into aniline and its derivatives, leading to the development of a vast palette of dyes and laying the groundwork for the pharmaceutical and agrochemical industries. e-bookshelf.debath.ac.uk
Initially, the synthesis of substituted anilines relied on methods like the reduction of nitroarenes, a technique still in use today. wikipedia.orgcatalysis-kalvis.ru Over the decades, the synthetic toolbox for creating substituted anilines has expanded dramatically. The development of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, revolutionized the ability to form carbon-nitrogen bonds with high precision and efficiency, opening up access to a wider range of complex aniline derivatives. wikipedia.orgbris.ac.uk The journey from simple dye precursors to highly specialized molecules like 2-tert-butyl-N-methylaniline reflects the broader evolution of organic chemistry towards greater complexity and control at the molecular level.
Significance in Contemporary Organic Synthesis and Catalysis Research
In the landscape of modern organic synthesis, this compound and related substituted anilines are indispensable building blocks. wisdomlib.org Their utility stems from their unique combination of steric and electronic properties. The bulky tert-butyl group at the ortho position, coupled with the N-methyl group, creates a sterically hindered environment around the nitrogen atom. This steric hindrance can be strategically exploited to control the regioselectivity of chemical reactions, directing incoming reagents to specific positions on the aromatic ring.
Furthermore, substituted anilines are crucial in the field of catalysis. They can act as nucleophilic catalysts, accelerating reactions such as hydrazone formation and exchange. scispace.comresearchgate.netrsc.org More significantly, they serve as ligands in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and by carefully designing the substituents on the aniline ring, chemists can fine-tune the electronic and steric properties of the resulting metal complex. This modulation is critical for achieving high efficiency and selectivity in a wide range of catalytic transformations, including cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals and advanced materials. researchgate.netacs.org
Structural Features and Stereochemical Considerations in Anilines
The structure of aniline and its derivatives is deceptively simple. The geometry of the amino group and its interaction with the aromatic ring are key to its chemical behavior. In aniline, the nitrogen atom is not perfectly planar, but rather slightly pyramidalized. wikipedia.org The degree of this pyramidalization can be influenced by the nature of the substituents on both the nitrogen and the aromatic ring. afit.edu Electron-donating groups tend to increase the pyramidal character, while electron-withdrawing groups favor a more planar geometry. afit.edu
A particularly fascinating aspect of highly substituted anilines like this compound is the phenomenon of atropisomerism. When rotation around the carbon-nitrogen bond is restricted due to large substituents, stable, non-superimposable stereoisomers (atropisomers) can exist. researchgate.net Research has shown that N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives exhibit rotationally stable N-C axially chiral structures. researchgate.net This opens up the possibility of using these compounds as chiral ligands in asymmetric catalysis, a field focused on the synthesis of single-enantiomer drugs and other valuable chiral molecules. researchgate.netnih.gov
Overview of Key Research Areas and Challenges
Current research involving this compound and related compounds is vibrant and multifaceted. Key areas of investigation include:
Development of Novel Catalytic Systems: Researchers are continuously exploring the use of sterically demanding anilines as ligands for new and more efficient catalytic reactions. This includes their application in challenging C-H functionalization reactions, which aim to directly convert unreactive C-H bonds into valuable functional groups. bath.ac.uk
Asymmetric Catalysis: The design and synthesis of new chiral aniline-based ligands for asymmetric catalysis remains a major focus. The goal is to achieve high levels of enantioselectivity in a broad range of chemical transformations. researchgate.net
Synthesis of Complex Molecules: Substituted anilines are key intermediates in the total synthesis of complex natural products and pharmaceuticals. bath.ac.ukopenaccessjournals.com The development of new methods to synthesize and functionalize these anilines is crucial for advancing these fields.
Understanding Reaction Mechanisms: Detailed mechanistic studies, often aided by computational chemistry, are being conducted to better understand how substituted anilines behave in chemical reactions. scispace.comresearchgate.net This fundamental knowledge is essential for the rational design of new catalysts and synthetic methods.
Structure
3D Structure
Properties
CAS No. |
109932-97-0; 91338-95-3 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.264 |
IUPAC Name |
2-tert-butyl-N-methylaniline |
InChI |
InChI=1S/C11H17N/c1-11(2,3)9-7-5-6-8-10(9)12-4/h5-8,12H,1-4H3 |
InChI Key |
DHQJBOWJBHNPIF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1NC |
solubility |
not available |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl N Methylaniline Derivatives
Nucleophilic Reactivity of the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of 2-tert-butyl-N-methylaniline confers nucleophilic character, allowing it to react with a variety of electrophiles. However, this reactivity is significantly modulated by the steric hindrance imposed by the adjacent tert-butyl group.
The introduction of a second alkyl group onto the nitrogen atom of this compound is a challenging transformation due to substantial steric hindrance. The bulky tert-butyl group at the ortho position physically obstructs the approach of alkylating agents to the nitrogen's lone pair. This steric congestion is a critical factor in determining reaction conditions and outcomes.
For structurally related, sterically hindered anilines, such as 2,4,6-tri-tert-butyl-N-methylaniline, N-alkylation with alkyl halides requires vigorous conditions like high pressure to proceed. These reactions typically follow an SN2 mechanism, where the approach of the electrophile is crucial. The significant spatial barrier created by the tert-butyl group(s) necessitates elevated temperatures and prolonged reaction times to achieve substitution. It is expected that this compound would exhibit similar, albeit slightly less extreme, behavior due to the presence of one less tert-butyl group. The increased steric demand of larger alkylating agents would further decrease the reaction rate and yield.
| Reactant | Alkylating Agent | Conditions | Product | Key Observation |
| 2,5-Di-tert-butyl-N-methylaniline | Methyl iodide | K₂CO₃, toluene, 120°C, 12h | 2,5-Di-tert-butyl-N,N-dimethylanilinium iodide | High pressure (5 atm) required to overcome steric hindrance. |
| 2,5-Di-tert-butyl-N-methylaniline | Ethyl iodide | NaH, THF, 80°C, 24h | 2,5-Di-tert-butyl-N-ethyl-N-methylanilinium iodide | Lower yield (45%) compared to methylation due to increased steric demand. |
This interactive table presents data for a structurally similar compound to illustrate the effects of steric hindrance on N-alkylation reactions.
The amine nitrogen in this compound can react with a range of other electrophilic species besides alkyl halides. These reactions include, but are not limited to, acylation, and reaction with other electron-deficient centers. The ortho-tert-butyl group consistently plays a role in moderating this reactivity. For instance, in reactions with bulky electrophiles, the steric hindrance can significantly slow down or even prevent the reaction at the nitrogen center.
In the context of N-alkylation of aniline (B41778) derivatives, the presence of an N-alkyl group, such as the methyl group in this compound, generally increases the basicity compared to the primary amine, aniline. pharmacyfreak.com This is due to the electron-donating inductive effect of the alkyl group. pharmacyfreak.com However, the steric environment around the nitrogen remains a dominant factor in its kinetic reactivity as a nucleophile.
Oxidation Pathways of N-Methylaniline Systems
N-methylaniline and its derivatives are susceptible to oxidation, which can occur at the nitrogen atom or on the aromatic ring, and can be initiated by chemical reagents or photochemical processes. nih.govresearchgate.netnih.gov
The oxidation of tertiary amines to their corresponding N-oxides is a common transformation, often achieved using oxidizing agents like hydrogen peroxide or peroxy acids such as meta-chloroperbenzoic acid (m-CPBA). asianpubs.orgthieme-connect.de For N-methylaniline systems, this reaction leads to the formation of an N-methyl-N-phenylaminyloxide.
However, steric hindrance can significantly impact this process. In the case of 2,5-di-tert-butyl-N-methylaniline, oxidation with m-CPBA yields the corresponding N-oxide derivative, but the product is unstable and the yield is low (<30%). This low yield is attributed to the steric shielding of the nitrogen's lone pair by the bulky tert-butyl groups, which impedes the approach of the oxidizing agent. A similar outcome would be anticipated for this compound, where the ortho-tert-butyl group presents a significant steric barrier to oxidation at the nitrogen.
| Substrate | Oxidizing Agent | Conditions | Product | Yield |
| 2,5-Di-tert-butyl-N-methylaniline | m-CPBA | CH₂Cl₂, 0°C → 25°C | N-Oxide derivative | <30% |
| Various tertiary amines | H₂O₂ / Flavin catalyst | MeOH, room temperature | N-Oxide derivative | High yields asianpubs.org |
| N,N-dimethylaniline | Sulfonic peracid | H₂O₂ / NaOH | N,N-dimethylaniline N-oxide | 95% asianpubs.org |
This interactive table compares the oxidation of a sterically hindered aniline with general methods for N-oxide formation.
N-methylaniline is known to undergo photooxidation and can turn brown upon exposure to air and light. nih.gov Atmospheric photooxidation is believed to proceed via reaction with photochemically-produced hydroxyl radicals. nih.gov In solution, phototransformations of anilines can be induced by algae and are thought to involve superoxide (B77818) ions. nih.gov
The photochemical behavior of tert-butyl substituted systems suggests that similar pathways could be operative. For instance, the photooxidation of a complex tert-butyl-substituted quinazolinone derivative proceeds via a singlet oxygen ene reaction. mdpi.com This indicates that the presence of a tert-butyl group does not inhibit photochemical reactivity but may influence the specific mechanism. For this compound, it is plausible that irradiation in the presence of oxygen could lead to oxidation, potentially involving radical intermediates or reactions with singlet oxygen, depending on the specific conditions.
Electrophilic Aromatic Substitution on the tert-Butyl-Substituted Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The outcome of such reactions on a substituted ring is governed by the directing and activating or deactivating effects of the existing substituents. In this compound, two substituents are present: the tert-butyl group and the N-methylamino group.
N-Methylamino Group (-NHCH₃): This group is a powerful activating group and an ortho-, para-director due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance.
tert-Butyl Group (-C(CH₃)₃): This alkyl group is also an activating group (though much weaker than the amino group) and an ortho-, para-director, primarily through an inductive effect and hyperconjugation. stackexchange.comucla.edu
The combined influence of these two groups directs incoming electrophiles primarily to the para position relative to the strongly activating N-methylamino group (position 4) and the ortho position (position 6). The position para to the amino group is typically favored. However, the ortho position next to the N-methylamino group (position 3) is sterically hindered by the adjacent tert-butyl group. The other ortho position (position 6) is less hindered. Therefore, electrophilic attack is most likely to occur at the para position (4) and to a lesser extent at the less hindered ortho position (6). Nitration of t-butylbenzene, for example, yields a mixture of ortho, meta, and para products, with the para isomer predominating, demonstrating the directing effect and the steric hindrance of the ortho position. stackexchange.com
Influence of tert-Butyl Group and Amine Substituent on Regioselectivity
The chemical reactivity of aniline derivatives is significantly governed by the nature and position of substituents on both the aromatic ring and the nitrogen atom. In this compound, the ortho-tert-butyl group and the N-methyl group exert profound steric and electronic influences that dictate the regioselectivity of various chemical transformations.
The tert-butyl group is exceptionally bulky and is often utilized in organic synthesis to impart kinetic stabilization to molecules. researchgate.net Its presence at the ortho position to the N-methylamino group creates significant steric hindrance. rsc.org This steric congestion effectively shields the ortho position and the nitrogen atom itself from the approach of incoming reagents. Consequently, in electrophilic aromatic substitution reactions, electrophiles are sterically directed away from the occupied ortho position. While the amino group is a powerful ortho-, para-director, the steric bulk of the tert-butyl group can diminish reactivity at the adjacent ortho position (position 6), making the para position the most likely site for substitution.
For instance, in reactions like nitration, the bulky substituent favors the formation of the p-nitro derivative. Studies on the nitration of N-alkylanilines using tert-butyl nitrite (B80452) have shown that regioselectivity is a key outcome, with reactions proceeding efficiently to provide specific nitroaniline products. researchgate.net Similarly, in copper-catalyzed N-tert-butylation of aromatic amines, the electronic nature of substituents plays a crucial role; electron-withdrawing groups on the aniline ring enhance reaction rates, whereas electron-donating groups can hinder the process. organic-chemistry.org This highlights the interplay between steric bulk and electronic effects in controlling reaction outcomes. The N-methyl group, while less sterically demanding than the tert-butyl group, also contributes to the steric environment around the nitrogen atom and influences its nucleophilicity.
Limitations and Observed Reactivity Profiles
The same steric hindrance that controls regioselectivity also imposes significant limitations on the reactivity of this compound and its derivatives. The bulky tert-butyl group can prevent or slow down reactions that would otherwise proceed readily with less hindered anilines. researchgate.net
Key limitations and reactivity observations include:
N-Alkylation: Reactions at the nitrogen atom, such as further alkylation, can be challenging. The synthesis of N-substituted anilines with bulky groups often requires harsh conditions, such as high pressure, to overcome the steric barrier.
Access to Ortho Position: The functionalization of the C6 position (the other ortho position) is severely restricted. Many standard electrophilic substitution reactions may fail to yield the 2,6-disubstituted product in appreciable amounts.
Coordination Chemistry: The lone pair of electrons on the nitrogen atom is sterically shielded, which can reduce the molecule's ability to act as a ligand in the formation of metal complexes.
The unique reactivity profile conferred by the tert-butyl group has been described as the "tert-butyl effect," where its steric demand influences the course of a chemical reaction. researchgate.net This effect is evident in the synthesis of related bulky anilines, where multi-step processes are sometimes required to introduce large groups, and subsequent reactions with reagents like phosphorus trichloride (B1173362) are still possible, albeit influenced by the extreme steric crowding. rsc.org The interplay of steric and electronic effects is crucial; computational studies on related systems have shown that substituents can significantly influence catalyst affinity and reaction pathways. organic-chemistry.orgmdpi.com
Atropisomerism and Rotational Dynamics
C(aryl)-N(amine) Bond Axial Chirality in N-(tert-Butyl)-N-methylanilines
Atropisomerism is a form of chirality that arises from hindered rotation around a single bond. nih.govwikipedia.org In molecules like N-(tert-butyl)-N-methylaniline derivatives, the steric hindrance caused by the bulky ortho-tert-butyl group restricts the free rotation about the C(aryl)−N(amine) bond. This restriction gives rise to a chiral axis, and if the barrier to rotation is high enough, stable, non-interconverting enantiomers (atropisomers) can be isolated. researchgate.netnih.gov
The discovery that N-(tert-butyl)-N-methylanilines possess C(aryl)-N(amine) bond axial chirality has led to significant research in this area. researchgate.net These molecules represent a class of non-biaryl atropisomers, which are of growing interest in medicinal chemistry and materials science. nih.govmdpi.com The optical resolution of these atropisomeric amines has been successfully achieved using methods such as chiral HPLC or by forming diastereomeric complexes with a chiral resolving agent. researchgate.net The resulting enantiomerically pure amines have been demonstrated to be effective as chiral ligands in asymmetric catalysis. researchgate.net
Factors Influencing Rotational Barriers (Steric and Electronic Effects)
The stability of C-N atropisomers is determined by the energy barrier to rotation around the chiral axis. This rotational barrier is influenced by a combination of steric and electronic factors. mdpi.comelsevierpure.comnih.gov
Steric Effects: The primary factor enabling atropisomerism in this system is the steric repulsion between the ortho-tert-butyl group and the substituents on the amine nitrogen. The larger the steric demand of the groups at the ortho position and on the nitrogen, the higher the rotational barrier. In this compound, the clash between the tert-butyl group and the N-methyl group in the transition state for rotation is significant.
Electronic Effects: The electronic nature of substituents on the aromatic rings also plays a crucial role in modulating the rotational barrier. elsevierpure.com Studies on N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives have shown that the rotational barriers increase as the electron-withdrawing character of a para-substituent on the other N-aryl group increases. elsevierpure.com This is because electron-withdrawing groups enhance the resonance between the aniline nitrogen's lone pair and the aryl ring, increasing the double-bond character of the C-N bond. This increased double-bond character makes rotation more difficult. Conversely, electron-donating groups can lower the rotational barrier. This phenomenon has been investigated through variable-temperature NMR experiments and supported by DFT calculations. elsevierpure.comcsic.es
The following table presents experimental rotational barrier data for selected N-aryl aniline derivatives, illustrating the impact of electronic effects.
| Compound Entry | N-Aryl Group | Para-Substituent (X) | Rotational Barrier (ΔG‡) [kcal/mol] |
| 1 | 4-X-Phenyl | -OMe (electron-donating) | 22.1 |
| 2 | 4-X-Phenyl | -H | 22.8 |
| 3 | 4-X-Phenyl | -CO2Me (electron-withdrawing) | 24.3 |
| 4 | 4-X-Phenyl | -CN (electron-withdrawing) | 24.6 |
| 5 | 4-X-Phenyl | -NO2 (strongly electron-withdrawing) | 25.1 |
| Data derived from studies on N-(4-substituted-phenyl)-N-methyl-2-tert-butyl-6-methylanilines. elsevierpure.com |
Design and Study of Molecular Rotors (Acid-Accelerated/Decelerated Systems)
The ability to control the rate of rotation around the C-N bond by external stimuli has led to the design of molecular rotors and brakes based on these atropisomeric anilines. csic.es The rotational dynamics can be influenced by changing the temperature, solvent, or by the addition of chemical agents like acids or bases.
A particularly innovative application is the development of acid-decelerated molecular rotors, also known as "proton brakes." elsevierpure.com In a system where one of the N-aryl groups is a pyridine (B92270) or a similar basic heterocycle, the addition of an acid leads to protonation of the remote nitrogen atom in the heterocyclic ring. This protonation dramatically increases the electron-withdrawing nature of the ring. csic.es
The mechanism of this "remote proton brake" involves:
Selective protonation of the basic nitrogen on the heterocyclic ring (e.g., pyridyl).
The resulting pyridinium (B92312) cation becomes a powerful electron-withdrawing group.
This enhances the resonance of the aniline nitrogen's lone pair into the pyridinium ring, significantly increasing the double-bond character of the C(aryl)-N bond.
The increased double-bond character raises the energy barrier to rotation, effectively acting as a "brake" on the molecular rotation. elsevierpure.comcsic.es
This effect has been demonstrated to cause a significant increase in the rotational barrier (e.g., by 5.5–5.7 kcal mol⁻¹) upon protonation. csic.es This principle allows for the dynamic control of molecular motion, a key concept in the development of molecular machines.
Nitrosation Reactions of Secondary Amines
The nitrosation of secondary amines is a well-established chemical reaction that results in the formation of N-nitrosamines. ucalgary.ca This reaction typically occurs by treating a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid. wikipedia.org Secondary aromatic amines, such as this compound, generally follow this reaction pathway. msu.edu
The accepted mechanism for nitrosation in acidic aqueous media involves the formation of a reactive nitrosating agent from nitrous acid. acs.org Depending on the pH and concentration, the active species can be the nitrosonium ion (NO⁺), nitrosyl halides, or dinitrogen trioxide (N₂O₃). wikipedia.orgacs.org The nucleophilic nitrogen atom of the secondary amine then attacks the electrophilic nitrogen of the nitrosating agent. wikipedia.org
The general steps are:
Protonation of nitrous acid, followed by loss of water to form the electrophilic nitrosonium ion (NO⁺).
Nucleophilic attack by the lone pair of the secondary amine nitrogen on the nitrosonium ion.
Deprotonation of the resulting intermediate to yield the stable N-nitrosamine product.
R₂NH + NO⁺ → R₂N-N=O + H⁺ wikipedia.org
For this compound, the reaction would produce N-nitroso-2-tert-butyl-N-methylaniline. However, the steric hindrance from the ortho-tert-butyl group could potentially decrease the reaction rate compared to less hindered secondary aromatic amines by impeding the approach of the nitrosating agent to the nitrogen atom. While tertiary aromatic amines can undergo electrophilic substitution on the aromatic ring (C-nitrosation), secondary amines almost exclusively undergo N-nitrosation to form N-nitrosamines. ucalgary.camsu.edu Alternative nitrosating agents like tert-butyl nitrite (TBN) can also be employed, often under milder, non-aqueous conditions. organic-chemistry.orgrsc.org
Conditions and Substrate Scope for N-Nitrosation
There is no available research detailing the specific reaction conditions (e.g., temperature, solvent, reaction time) or the substrate scope for the N-nitrosation of this compound derivatives. General studies on other secondary amines show that N-nitrosation with tert-butyl nitrite can often be achieved under mild, solvent-free conditions. rsc.orgresearchgate.netsemanticscholar.org For instance, the N-nitrosation of N-methylaniline using tert-butyl nitrite proceeds rapidly at room temperature. rsc.org The reactivity of different secondary amines has been observed to follow the general trend of aryl amines being more reactive than benzyl (B1604629) amines, which are in turn more reactive than alkyl amines. rsc.org However, the influence of a bulky ortho-substituent like a tert-butyl group on the reaction kinetics and feasibility for this compound has not been experimentally determined or reported.
A study on a broad range of secondary amines using tert-butyl nitrite under solvent-free conditions demonstrated the versatility of this method. rsc.org The research included various N-alkyl and N-aryl anilines, but did not include substrates with significant steric hindrance at the ortho position, such as this compound. Therefore, no data tables or detailed research findings on the substrate scope pertinent to this specific compound can be generated.
Role of tert-Butyl Nitrite as a Reagent
Tert-butyl nitrite (TBN) is widely recognized as an efficient nitrosating agent for secondary amines under neutral or mild conditions, offering an alternative to traditional methods that use sodium nitrite in acidic media. rsc.orgresearchgate.netsemanticscholar.org It is valued for its commercial availability, affordability, and ease of handling. rsc.org The reaction with secondary amines typically yields the corresponding N-nitrosamine and tert-butanol (B103910) as a byproduct. researchgate.net
Mechanistically, tert-butyl nitrite serves as a source of the nitrosonium ion (NO+) or a related nitrosating species. While detailed mechanistic investigations specific to the reaction with this compound are absent, the general understanding involves the nucleophilic attack of the secondary amine nitrogen on the electrophilic nitrogen of the nitrosating agent. The steric hindrance posed by the 2-tert-butyl group in the target molecule would likely play a significant role in the reaction mechanism and rate, a factor that has been noted in computational studies on other sterically hindered amines. researchgate.net However, without experimental data, any discussion on the specific role and efficacy of tert-butyl nitrite in the N-nitrosation of this compound would be purely speculative.
Spectroscopic Characterization Techniques in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-tert-butyl-N-methylaniline, providing precise information about the electronic environment of each atom.
Both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound. The presence of bulky ortho-substituents significantly influences the chemical shifts of the protons and carbons in the molecule.
In ¹H NMR, the large tert-butyl group creates a unique electronic and spatial environment. It gives rise to a prominent singlet peak, typically integrating to nine protons. The N-methyl group also appears as a distinct singlet. The aromatic protons, due to the substitution pattern, exhibit complex splitting patterns in the aromatic region of the spectrum.
In ¹³C NMR, each unique carbon atom in the molecule produces a separate signal. The spectrum would clearly show the four distinct carbons of the tert-butyl group (one quaternary and three equivalent methyl carbons), the N-methyl carbon, and the six carbons of the benzene (B151609) ring, four of which are unique due to the substitution pattern. Spectroscopic data for related N-methylaniline compounds provide a basis for predicting the chemical shifts for this compound rsc.orgrsc.org.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds.
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| tert-Butyl (CH₃)₃ | ~1.4 (singlet, 9H) | ~31.5 (CH₃) |
| tert-Butyl C (CH₃)₃ | - | ~34.5 (Quaternary C) |
| N-Methyl (N-CH₃) | ~2.8 (singlet, 3H) | ~31.0 |
The significant steric hindrance between the ortho tert-butyl group and the N-methyl group restricts free rotation around the C(aryl)-N bond. This phenomenon of hindered rotation can be studied using variable-temperature (VT) NMR spectroscopy nih.gov.
At low temperatures, the rotation is slow on the NMR timescale, and separate signals may be observed for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals broaden and merge into a single, time-averaged signal nih.gov.
By analyzing the line shape of the signals at different temperatures and identifying the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This provides a quantitative measure of the steric strain within the molecule. Studies on similarly crowded molecules have determined rotational barriers ranging from approximately 18 to 23 kcal/mol, which illustrates the significant energy required to overcome this steric clash nih.govbeilstein-journals.org. The analysis of such dynamic processes is a powerful application of NMR spectroscopy mst.edu.
Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Interaction Studies
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. researchgate.netnih.gov These vibrations are sensitive to the molecule's structure, bonding, and intermolecular interactions.
For this compound, the spectra are characterized by several key vibrational bands:
C-H Stretching: Aliphatic C-H stretching vibrations from the tert-butyl and N-methyl groups are observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches appear at higher frequencies, typically between 3000-3100 cm⁻¹.
C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon double bonds within the aromatic ring produce strong bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aryl-nitrogen bond is typically found in the 1250-1350 cm⁻¹ range.
N-Methyl Symmetric Stretch: Aromatic N-methyl groups exhibit a characteristic symmetric stretching peak that falls in the 2810-2820 cm⁻¹ range, which can be useful for identification spectroscopyonline.com.
By analyzing shifts in these vibrational frequencies upon interaction with other molecules (e.g., solvents or metal ions), researchers can gain insight into the nature and strength of intermolecular forces.
Table 2: Expected Characteristic Vibrational Frequencies for this compound Data based on characteristic frequencies for substituted anilines and aromatic compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 2850 - 2970 | FT-IR, FT-Raman |
| N-Methyl Symmetric Stretch | 2810 - 2820 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |
| C-H Bending (Aliphatic) | 1365 - 1470 | FT-IR |
| C-N Stretch (Aryl-N) | 1250 - 1350 | FT-IR |
Mass Spectrometry for Molecular Identification in Reaction Mixtures
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns chemguide.co.uk.
For this compound (molecular formula C₁₁H₁₇N), the molecular weight is 163.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 163. The odd value of the molecular ion peak is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass libretexts.org.
The fragmentation pattern is highly predictable and dominated by the stability of the resulting fragments. The most characteristic fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation uni-saarland.de.
M-15 Peak: The loss of a methyl group from the tert-butyl substituent results in a fragment with m/z 148 ([M-15]⁺). This is often the most intense peak in the spectrum (the base peak) due to the high stability of the resulting ion.
Other Fragments: Less prominent fragments may arise from the cleavage of the entire tert-butyl group ([M-57]⁺ at m/z 106) or other bond ruptures within the molecule.
In the context of reaction monitoring, gas chromatography-mass spectrometry (GC-MS) can be used to separate this compound from other components in a mixture and confirm its presence through its characteristic molecular ion and fragmentation pattern.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 163 | [C₁₁H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |
| 148 | [C₁₀H₁₄N]⁺ | Base Peak; Loss of •CH₃ from tert-butyl group |
Table of Compounds
| Compound Name |
|---|
| This compound |
| N-methylaniline |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, offering a good balance between accuracy and computational cost.
DFT calculations are instrumental in understanding the electronic properties of 2-tert-butyl-N-methylaniline. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The presence of the electron-donating N-methyl group and the bulky tert-butyl group in the ortho position significantly influences these properties.
The tert-butyl group, due to its size, can cause steric hindrance that may lead to a distortion of the aniline (B41778) ring and affect the orientation of the N-methylamino group. This, in turn, can alter the conjugation of the nitrogen lone pair with the aromatic system. DFT studies on ortho-substituted anilines have shown that such steric effects can influence the planarity of the amino group and consequently the electronic communication between the substituent and the aromatic ring mdpi.com. While specific DFT studies on the electronic structure of this compound are not prevalent in the literature, methodologies applied to other substituted anilines, such as using the B3LYP functional with various basis sets, are directly applicable pnu.ac.irresearchgate.net. These studies help in predicting regions of electrophilic and nucleophilic attack, which is crucial for understanding the molecule's reactivity.
Table 1: Representative DFT Functionals and Basis Sets for Electronic Structure Analysis of Anilines
| Functional | Basis Set | Common Applications |
| B3LYP | 6-31G* | Geometry optimization, electronic properties |
| M06-2X | 6-311++G(d,p) | More accurate energies, non-covalent interactions |
| CAM-B3LYP | cc-pVTZ | Charge-transfer excitations, long-range interactions |
| PBE0 | def2-TZVP | General purpose, good balance of accuracy |
This table presents commonly used computational methods for aniline derivatives, which are applicable for studying this compound.
DFT is a powerful tool for elucidating the mechanisms of organic reactions. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed, providing insights into reaction pathways and kinetics. For reactions involving this compound, DFT could be used to study various transformations such as electrophilic aromatic substitution, N-alkylation, or oxidation.
The presence of a bulky tert-butyl group at the ortho position to the N-methylamino group in this compound introduces a significant barrier to rotation around the C(aryl)-N bond. If this rotational barrier is high enough, it can lead to the existence of stable, non-interconverting rotational isomers known as atropisomers. Atropisomerism is a form of chirality that arises from restricted rotation about a single bond and is an important consideration in medicinal chemistry nih.gov.
The basicity of anilines, quantified by the pKa of their conjugate acids, is a fundamental chemical property. Computational methods, especially those combining DFT with a continuum solvation model, have become reliable tools for predicting pKa values. The direct approach involves calculating the Gibbs free energy change for the deprotonation reaction in solution.
Several studies have focused on the accurate prediction of pKa values for a wide range of substituted anilines using DFT pnu.ac.irresearchgate.netnih.gov. These studies often employ functionals like B3LYP or CAM-B3LYP along with solvation models such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) or the Solvation Model based on Density (SMD) researchgate.netnih.gov. The accuracy of the predictions can be improved by including explicit solvent molecules in the calculation to model the specific hydrogen bonding interactions with the anilinium ion. For this compound, the steric hindrance from the tert-butyl group can affect the solvation of the anilinium ion, which in turn influences its pKa. While an experimentally determined pKa value for this specific compound is not widely reported, computational methods provide a viable route to estimate its basicity.
Table 2: Comparison of Calculated vs. Experimental pKa Values for Selected Anilines
| Compound | Experimental pKa | Calculated pKa (Method) | Reference |
| Aniline | 4.63 | 4.65 (B3LYP/IEFPCM) | researchgate.net |
| 4-Methylaniline | 5.08 | 5.12 (B3LYP/IEFPCM) | researchgate.net |
| 4-Nitroaniline | 1.00 | 1.10 (B3LYP/IEFPCM) | researchgate.net |
This table illustrates the accuracy of DFT-based pKa predictions for aniline derivatives, suggesting a similar approach would be effective for this compound.
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamics of flexible molecules like this compound in various environments, such as in solution.
For this compound, MD simulations could be used to explore the accessible conformations, particularly the orientation of the tert-butyl and N-methyl groups relative to the aniline ring. These simulations can reveal the preferred dihedral angles and the time scales of conformational changes. Such studies are crucial for understanding how the molecule interacts with its environment and with other molecules. While specific MD studies on this compound are not prominent, the methodology has been widely applied to study the conformational dynamics of other organic molecules in solution nih.govnih.govmdpi.commdpi.com.
Ab Initio and Coupled Cluster Methods for Higher-Level Investigations
For situations requiring very high accuracy, more computationally expensive ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. These methods are often used to benchmark the results of DFT calculations and for systems where DFT may not be sufficiently accurate.
For this compound, these high-level methods could be used to obtain very accurate geometries, rotational barriers, and electronic properties. Ab initio calculations have been used to study the excited states of aniline and to provide benchmark data for pKa predictions pnu.ac.irresearchgate.net. While the computational cost of these methods, especially with large basis sets, can be prohibitive for routine calculations on a molecule of this size, they serve as a "gold standard" for validating the results of more approximate methods.
Quantitative Structure-Property Relationships (QSPR) Development for Related Analogues
Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that seek to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For analogues of this compound, these studies are instrumental in predicting various molecular behaviors and characteristics without the need for empirical testing, thereby accelerating the design and development of novel compounds with desired properties.
Research in this area for substituted anilines, which serve as relevant analogues, has demonstrated that a range of molecular descriptors can be effectively used to predict properties such as toxicity, lipophilicity, and metabolic fate. These descriptors are broadly categorized into electronic, steric, and hydrophobic parameters.
Detailed Research Findings
A notable area of QSPR development for aniline analogues has been in the prediction of their biological activity and toxicity. For instance, studies on a series of substituted anilines have successfully correlated their toxic effects with specific molecular descriptors. nih.gov Key findings from such research indicate that electronic and hydrogen bonding capacities are significant predictors of toxicity.
One study investigating the toxic effects of eighteen substituted anilines found a strong correlation between the 50% effective concentration (EC(50)) values and descriptors such as the Hammett sigma constant (σ), the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)), the energy of the Highest Occupied Molecular Orbital (E(HOMO)), and the positive charge on the hydrogen-bond donating group (Q(+)). nih.gov The presence of electron-withdrawing groups was generally found to increase toxicity, while electron-donating groups tended to decrease it. nih.gov This suggests that the electronic landscape of the aniline ring system plays a crucial role in its interaction with biological systems. The QSAR models developed in this study indicated that toxicity increases with a greater capacity for hydrogen bond donation from the amino group. nih.gov
The following table illustrates the types of molecular descriptors used in QSPR studies of substituted anilines and their correlation with toxicity.
| Molecular Descriptor | Type | Correlation with Toxicity | Rationale |
| Hammett sigma constant (σ) | Electronic | Positive | Measures the electron-donating or electron-withdrawing nature of substituents. |
| E(LUMO) | Electronic | Inverse | Relates to the electron-accepting ability of the molecule. |
| E(HOMO) | Electronic | Positive | Relates to the electron-donating ability of the molecule. |
| Q(+) | Electronic | Positive | Quantifies the hydrogen bonding donor capacity of the amino group. |
In the context of analogues with bulky substituents, such as the tert-butyl group in this compound, steric parameters become particularly important. The position of these bulky groups can significantly influence the molecule's properties. For example, in a 3D-QSAR study on compounds containing an aniline fragment, it was found that the meta-position was favorable for bulky substituents, whereas the ortho-position was unfavorable for such groups. This highlights the directional nature of steric effects in determining molecular interactions.
Furthermore, QSPR models have been developed to predict the metabolic fate of substituted anilines. These models utilize calculated physicochemical parameters of the parent anilines to predict metabolic transformations like N-acetylation. The inclusion of solvation effects in these computational models has been shown to improve their predictive accuracy.
Another important property explored through QSPR for aniline derivatives is lipophilicity, often expressed as the logarithm of the n-octanol/water partition coefficient (log P). A study on 81 aniline derivatives identified several key descriptors for modeling lipophilicity, including the Barysz matrix (SEigZ), hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), and van der Waals volume (vWV). The successful development of predictive models using these descriptors underscores the ability of QSPR to forecast the distribution and transport properties of these compounds.
The table below provides examples of descriptors used in QSPR models for predicting the lipophilicity of aniline analogues.
| Molecular Descriptor | Type | Application in QSPR |
| Barysz matrix (SEigZ) | Topological | Encodes information about the molecular size and branching. |
| Hydrophilicity factor (Hy) | Physicochemical | Quantifies the hydrophilic character of the molecule. |
| MLOGP | Physicochemical | An atom-contribution method for calculating the octanol-water partition coefficient. |
| Electrophilicity (ω/eV) | Electronic | Measures the ability of a molecule to accept electrons. |
| van der Waals volume (vWV) | Steric | Represents the volume occupied by the molecule. |
While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to the broader class of substituted anilines provide a robust framework for predicting its properties and those of its close analogues. The interplay of electronic, steric, and hydrophobic factors, quantified by a diverse set of molecular descriptors, is fundamental to understanding and predicting the behavior of this class of compounds.
Applications in Advanced Organic Synthesis and Catalysis
Chiral Ligand Design and Asymmetric Catalysis
The unique structural feature of N-substituted 2-tert-butylanilines is the presence of axial chirality arising from hindered rotation around the C(aryl)-N(amine) bond. This atropisomerism has been harnessed in the design of a novel class of chiral ligands for asymmetric catalysis, leading to significant advancements in the synthesis of enantiomerically pure compounds.
Researchers have successfully synthesized and utilized chiral N-(tert-butyl)-N-methylaniline derivatives as effective ligands in palladium-catalyzed asymmetric allylic alkylation (AAA). These ligands have demonstrated the ability to induce high levels of enantioselectivity in the reaction between allylic esters and soft nucleophiles like malonates. researchgate.net In specific instances, the use of these atropisomeric amine ligands has resulted in the formation of the desired chiral products with enantiomeric excesses (ee) of up to 95%. researchgate.net
The catalytic cycle of the palladium-catalyzed AAA reaction involves the formation of a π-allylpalladium intermediate. The chiral ligand, in this case, a derivative of 2-tert-butyl-N-methylaniline, coordinates to the palladium center and creates a chiral environment. This chiral pocket dictates the facial selectivity of the nucleophilic attack on the π-allyl complex, leading to the preferential formation of one enantiomer of the product over the other.
Table 1: Performance of N-(tert-Butyl)-N-methylaniline Type Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation
| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral N-(tert-butyl)-N-methylaniline derivative | Allylic ester | Malonate | Up to 95% |
The key to the success of N-(tert-butyl)-N-methylaniline type ligands in asymmetric catalysis lies in their inherent axial chirality. This stereogenic element arises from the restricted rotation around the C(aryl)-N bond due to the steric hindrance imposed by the bulky tert-butyl group at the ortho position of the aniline (B41778) ring. This restricted rotation gives rise to stable, separable atropisomers (enantiomers that are interconverted by rotation about a single bond).
The rotational barriers of these C-N axially chiral compounds have been studied, and it has been found that they can be influenced by the electronic nature of substituents on the aryl group. researchgate.net This tunability of the rotational barrier is a significant aspect of ligand design, as it allows for the fine-tuning of the ligand's conformational rigidity, which can, in turn, impact the stereochemical outcome of the catalyzed reaction. The stable axial chirality of these ligands is directly responsible for creating the necessary asymmetric environment around the metal center to achieve high enantioselectivity in transformations. researchgate.net
The application of chiral ligands based on the this compound scaffold has made notable contributions to the synthesis of enantiomerically enriched compounds. The primary example of this is in the palladium-catalyzed asymmetric allylic alkylation of allylic esters with malonates, where high enantioselectivities have been achieved. researchgate.net The ability to synthesize compounds with a high degree of enantiomeric purity is of paramount importance in various fields, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. The development of these axially chiral amine ligands provides a valuable tool for synthetic chemists to access optically active molecules that can serve as key intermediates in the synthesis of complex natural products and pharmaceuticals.
While direct applications of this compound itself in enantioselective C-H amination are not extensively documented, the broader strategy of using chiral catalysts to achieve enantioselective C-H amination for the construction of N-C axially chiral compounds is a highly relevant and emerging area of research. For instance, the use of chiral phosphoric acids as catalysts has enabled the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates. researchgate.net This methodology allows for the atroposelective construction of naphthalene-1,2-diamines, which are also N-C axially chiral molecules. This approach highlights the potential for developing catalytic systems where ligands derived from or inspired by the this compound scaffold could be employed to achieve similar enantioselective C-H amination reactions, thereby providing a direct route to valuable N-C atropisomeric compounds.
Building Blocks in the Synthesis of Complex Organic Molecules
Organic building blocks are foundational molecular entities that serve as the starting point for the construction of more complex organic compounds. cymitquimica.com Sterically hindered amines, such as derivatives of this compound, are valuable building blocks in organic synthesis due to their unique steric and electronic properties. These properties can be leveraged to control the regioselectivity and stereoselectivity of chemical reactions.
For example, in a doctoral thesis focused on the synthesis of atropisomeric diarylamines, a derivative, 2,4-di-tert-butyl-N-methylaniline, was synthesized as a key intermediate. This compound was then used in a palladium-catalyzed cross-coupling reaction to form a highly sterically hindered diarylamine. The study of such molecules is crucial for understanding the factors that govern rotational barriers and for the design of new classes of chiral ligands and materials.
The use of such sterically demanding building blocks allows chemists to explore novel chemical space and construct molecules with unique three-dimensional structures and properties, which are often inaccessible through other synthetic routes.
Catalytic Hydroaminoalkylation Reactions
Hydroaminoalkylation is an atom-economical process that involves the addition of an amine's N-H and α-C-H bonds across an unsaturated C-C bond of an alkene or alkyne. Titanium complexes have emerged as effective catalysts for these transformations. While specific studies detailing the use of this compound as a substrate in these reactions are not prevalent, the reactivity of N-methylaniline and other N-alkylanilines has been well-established. researchgate.netnih.gov
In titanium-catalyzed hydroaminoalkylation reactions of alkynes, various N-alkylanilines have been shown to be suitable substrates, leading to the formation of allylic amines. nih.gov Similarly, the hydroaminoalkylation of alkenes with N-methylanilines has been achieved using titanium-based catalytic systems. Given that N-alkylanilines are reactive in these transformations, it is plausible that this compound could also serve as a substrate, although its steric bulk might influence the reaction rate and selectivity. The development of such catalytic reactions is significant as it provides a direct method for the synthesis of complex amines from readily available starting materials.
Titanium-Catalyzed Systems and Reaction Efficiency
The hydroaminoalkylation of alkenes is a highly atom-economical method for synthesizing complex amines. Titanium-based catalysts have emerged as effective promoters of this transformation. Cationic titanium catalysts, generated in situ from precursors like tetrabenzyltitanium (TiBn₄) and a co-catalyst such as triphenylcarbenium tetrakis(pentafluorophenyl)borate (Ph₃C[B(C₆F₅)₄]), are particularly noteworthy. These systems facilitate the addition of an α-C-H bond of a tertiary amine across the carbon-carbon double bond of an alkene. nih.govresearchgate.net
The efficiency of these titanium-catalyzed reactions is influenced by several factors, including the choice of catalyst precursor, reaction temperature, and the steric and electronic properties of the substrates. While neutral titanium complexes like those based on Ind₂TiMe₂ often require elevated temperatures (105–160 °C), cationic systems can operate effectively at temperatures close to room temperature. researchgate.net For instance, the hydroaminoalkylation of 4-phenylbutene with N-methylpiperidine proceeds smoothly at ambient temperature in the presence of a TiBn₄/Ph₃C[B(C₆F₅)₄] system, achieving a near-quantitative yield. researchgate.net
The steric bulk on the amine substrate can significantly impact reaction efficiency. While this compound is a tertiary amine and thus a potential substrate for this transformation, its significant steric hindrance, owing to the ortho-tert-butyl group, would likely necessitate carefully optimized reaction conditions. Increased steric congestion around the nitrogen atom can hinder the coordination of the amine to the titanium center, a crucial step in the catalytic cycle. Consequently, longer reaction times or higher catalyst loadings might be required to achieve high conversions compared to less sterically encumbered N-methylaniline derivatives.
Table 1: Comparison of Titanium Catalyst Systems for Hydroaminoalkylation
| Catalyst System | Precursors | Typical Reaction Temperature | Key Features |
| Cationic Titanium Catalyst | TiBn₄ and Ph₃C[B(C₆F₅)₄] | Room Temperature | High efficiency for tertiary amines, excellent regioselectivity. nih.govresearchgate.net |
| Neutral Titanium Catalyst | Ind₂TiMe₂ | 105-160 °C | Effective for primary and secondary amines. researchgate.net |
| Non-metallocene Catalysts | Ti(CH₂Ph)₄, Ti(NMe₂)₄ | High Temperatures (e.g., 160 °C) | Generally show lower yields and selectivity compared to metallocene-based systems. chemrxiv.org |
Scope of Alkene Substrates and Amines
Titanium-catalyzed hydroaminoalkylation exhibits a broad scope with respect to both the alkene and amine coupling partners. A variety of alkene substrates, including 1-alkenes, styrene derivatives, and 1,3-dienes, have been successfully employed in these reactions. chemrxiv.org The reaction generally proceeds with high branch-selectivity, meaning the amine adds preferentially to the internal carbon of the double bond. chemrxiv.org
The scope of amines includes a range of N-methylaniline derivatives. chemrxiv.org The electronic properties of substituents on the aniline ring can influence reactivity. For instance, electron-rich styrenes tend to react readily, while the presence of coordinating groups on the alkene, such as a methoxy group, can sometimes inhibit the reaction by competing for coordination sites on the catalyst. chemrxiv.org
For this compound, the steric bulk of the tert-butyl group is the most critical factor determining its compatibility with various alkene substrates. While the electronic nature of the N-methylaniline core is suitable for this transformation, the steric hindrance may disfavor reactions with highly substituted or internal alkenes. The reaction would likely be most efficient with terminal, unhindered alkenes such as 1-hexene or styrene. The inherent branch selectivity of the titanium catalyst would be expected to be maintained, leading to the corresponding branched amine product.
Table 2: Scope of Alkene Substrates in Titanium-Catalyzed Hydroaminoalkylation with N-Methylaniline Derivatives
| Alkene Substrate | Product Type | Typical Yields | Notes |
| Styrene | Branched Phenyl-substituted Amine | Quantitative | High branch-selectivity is observed. chemrxiv.org |
| p-Methylstyrene | Branched Tolyl-substituted Amine | Quantitative | Electron-donating groups on the styrene are well-tolerated. chemrxiv.org |
| 1-Hexene | Branched Alkylamine | Good (e.g., 72%) | Demonstrates applicability to aliphatic alkenes. chemrxiv.org |
| 1,3-Dienes | Homoallylamines | High | The reaction proceeds with high branch-selectivity. chemrxiv.org |
Reductive Amidation of Carbon Dioxide (CO₂)
Amine Reactivity and Steric Hindrance in CO₂ Functionalization
The functionalization of carbon dioxide is a key area of research for sustainable chemistry. One important transformation is the reductive amidation of CO₂ with amines to produce formamides or methylamines. The reactivity of the amine in this process is heavily influenced by its steric and electronic properties.
Steric hindrance around the nitrogen atom plays a crucial role in the initial interaction between the amine and CO₂. For an amine like this compound, the bulky ortho-tert-butyl group presents a significant steric shield around the nitrogen atom. This steric hindrance can disfavor the direct nucleophilic attack of the nitrogen on the carbon atom of CO₂, which is a key step in the formation of a carbamate intermediate. In less hindered amines, this carbamate can then be further reduced.
However, in some catalytic systems, particularly those that proceed through a silyl acetal intermediate, the steric bulk of the amine may be less of a detrimental factor and could even influence product selectivity. The steric environment created by the tert-butyl group could potentially disfavor over-reduction to the methylamine, thus favoring the formation of the corresponding formamide.
Catalytic Systems and Reaction Conditions
The reductive functionalization of CO₂ with secondary amines like N-methylaniline can be achieved using various catalytic systems. Both metal-catalyzed and metal-free approaches have been developed. A common strategy involves the use of a hydrosilane, such as phenylsilane (PhSiH₃), as the reducing agent.
In some systems, an amide solvent like N,N-dimethylformamide (DMF) can promote the reaction, even in the absence of a metal catalyst. researchgate.net For the reaction of N-methylaniline with CO₂ and PhSiH₃, the choice of solvent and reaction temperature is critical. For instance, in DMF at 80°C under an atmospheric pressure of CO₂, N-methyl-N-phenylformamide can be obtained in high yield. researchgate.net
Catalytic systems based on ruthenium have also been shown to be effective for the N-methylation of anilines using CO₂ and molecular hydrogen as the reductant. units.it These reactions often require elevated pressures of CO₂ and H₂ and temperatures around 150°C. units.it
For this compound, a DMF-promoted, metal-free system with a silane reductant could be a viable approach for its reductive amidation. The reaction conditions would likely need to be optimized to account for the steric hindrance of the substrate. It is plausible that higher temperatures or longer reaction times would be necessary to achieve good conversion to the corresponding formamide or methylamine.
Table 3: Catalytic Systems for the Reductive Functionalization of CO₂ with N-Methylaniline
| Catalyst/Promoter | Reductant | Solvent | Temperature | Pressure | Primary Product |
| DMF (promoter) | Phenylsilane | DMF | 80 °C | 1 atm CO₂ | N-methyl-N-phenylformamide researchgate.net |
| [Ru(triphos)(tmm)] | H₂ | THF | 150 °C | 20 bar CO₂, 60 bar H₂ | N,N-dimethylaniline units.it |
| Guanidine (B92328) (organocatalyst) | Phenylsilane | - | 23 °C | - | Formamide whiterose.ac.uk |
Ligand Chemistry in Transition Metal Complexes
Coordination Modes and Properties of Ligands Bearing tert-Butyl and N-Methylaniline Moieties
Ligands derived from N-methylaniline and its substituted analogs are important in coordination chemistry and catalysis. The presence of a bulky tert-butyl group, as in a ligand derived from this compound, would impart specific steric and electronic properties to a metal complex.
The nitrogen atom of the N-methylaniline moiety can act as a sigma-donor to a metal center. The ortho-tert-butyl group would enforce a sterically demanding environment around the metal. This steric bulk can be advantageous in several ways. It can promote the formation of low-coordinate complexes, which are often highly reactive catalytically. It can also create a chiral pocket around the metal center if the ligand is appropriately designed, which can be exploited in asymmetric catalysis. Indeed, N-(tert-butyl)-N-methylanilines have been explored as chiral ligands in palladium-catalyzed asymmetric allylic alkylation. researchgate.net
The coordination of such a ligand to a transition metal can lead to various coordination modes. In a simple monodentate coordination, the nitrogen atom would bind to the metal center. If the ligand is further functionalized, for example, with another donor group on the aniline ring, it could act as a bidentate or multidentate ligand. The steric bulk of the tert-butyl group would play a significant role in determining the geometry of the resulting metal complex, influencing bond angles and distances.
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
Traditional synthetic methods for producing sterically hindered anilines often rely on harsh reaction conditions, multi-step processes, and the use of environmentally harmful or precious metal catalysts. The future of chemical synthesis is increasingly focused on "green chemistry," emphasizing reduced energy consumption, use of renewable feedstocks, and avoidance of toxic reagents.
Emerging research directions aim to develop more sustainable pathways to 2-tert-butyl-N-methylaniline and its derivatives. Key areas of interest include:
Biocatalysis: The use of enzymes, such as immobilized nitroreductases, offers a highly selective and low-energy alternative to traditional chemical reductions of nitroaromatic precursors. This chemoenzymatic approach operates in aqueous media at atmospheric pressure, avoiding the need for high-pressure hydrogenation and expensive metal catalysts.
Earth-Abundant Metal Catalysis: There is a growing trend to replace precious metal catalysts (like palladium) with more abundant and less toxic alternatives, such as iron. Iron-catalyzed C-H amination of arenes presents a potential direct route to N-alkylanilines, minimizing pre-functionalization steps.
Novel Coupling Methodologies: Modern organic synthesis is exploring innovative multi-component reactions to build molecular complexity efficiently. A modular, three-component coupling using arylboronic acids, tert-butyl nitrite (B80452), and a copper catalyst has been reported for constructing hindered C-N bonds under mild conditions. Such strategies improve atom economy and reduce waste.
Table 1: Comparison of Synthetic Routes for Hindered Anilines
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Catalysts | Precious metals (e.g., Palladium) | Biocatalysts (e.g., Nitroreductase), Earth-abundant metals (e.g., Iron, Copper) |
| Reaction Conditions | High temperatures, high pressures | Room temperature, atmospheric pressure, visible light |
| Solvents | Volatile organic compounds (VOCs) | Aqueous media, micellar systems |
| Efficiency | Often multi-step, lower atom economy | One-pot reactions, multi-component couplings, high chemoselectivity |
| Environmental Impact | Higher energy consumption, hazardous waste | Lower energy requirements, reduced reliance on toxic reagents, biodegradable components |
Exploration of Novel Catalytic Applications for this compound Derivatives
The significant steric hindrance provided by the 2-tert-butyl group makes derivatives of this compound attractive candidates for use as ligands in catalysis. Sterically demanding ligands are crucial for stabilizing reactive metal centers and for controlling the selectivity of chemical transformations.
Future applications in this area are likely to focus on:
Asymmetric Catalysis: Chiral derivatives of bulky anilines can serve as highly effective ligands for asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount. Research has shown that N-C axially chiral aminophosphine (B1255530) ligands can be highly effective in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. The rigid and well-defined chiral pocket created by the bulky aniline (B41778) scaffold can effectively discriminate between different transition states, leading to a single desired enantiomer.
Organocatalysis: Aniline derivatives can be employed as organocatalysts, particularly in reactions proceeding through iminium or enamine intermediates. A recent study demonstrated a novel cyclizative rearrangement of anilines to construct enantioenriched indolin-3-ones using a chiral phosphoric acid catalyst. This highlights the potential of using the aniline moiety itself as a key component in asymmetric transformations.
Cross-Coupling Reactions: The steric and electronic properties of this compound-based ligands can be tuned to enhance the efficiency and selectivity of cross-coupling reactions. The bulky nature of the ligand can promote reductive elimination and prevent catalyst deactivation, leading to higher turnover numbers and yields.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Application Area | Role of the Aniline Derivative | Potential Outcome |
| Asymmetric Allylic Alkylation | Chiral aminophosphine ligand | High enantioselectivity (up to 95% ee) in C-C bond formation. |
| Asymmetric N-H Insertion | Chiral guanidine (B92328) co-ligand with Palladium | Enantioselective formation of C-N bonds with high yields. |
| Cyclizative Rearrangements | 1,3-binucleophile in organocatalysis | One-step construction of complex heterocyclic scaffolds with quaternary stereocenters. |
| Cross-Coupling Reactions | Sterically demanding phosphine (B1218219) ligand | Enhanced catalyst stability and activity, improved product yields. |
Advanced Mechanistic Studies using Operando Techniques
A deep understanding of reaction mechanisms is essential for optimizing existing catalytic systems and designing new ones. Operando spectroscopy is a powerful methodology that allows for the real-time characterization of a catalyst under actual working conditions, directly linking its structure to its activity and selectivity.
While specific operando studies on this compound are not yet prevalent, this represents a major future research direction. Applying these techniques to reactions involving this compound could provide unprecedented insights.
Identifying Active Species: By combining techniques like X-ray Absorption Spectroscopy (XAS) and Infrared (IR) spectroscopy, researchers can monitor the electronic state and coordination environment of a metal catalyst bearing a this compound-based ligand during a reaction. This would help identify the true catalytically active species.
Observing Intermediates: Techniques such as operando Raman or NMR spectroscopy could be used to detect key reaction intermediates. This is crucial for distinguishing between proposed mechanistic pathways in, for example, C-H amination or alkylation reactions.
Structure-Reactivity Relationships: Operando studies can establish clear relationships between the dynamic structure of the catalyst and its performance. For instance, subtle changes in the conformation of the aniline ligand in response to substrate binding could be correlated with reaction rates and product selectivity.
Table 3: Application of Operando Techniques to Study Reactions Involving this compound
| Operando Technique | Information Gained | Relevance to this compound |
| Raman/IR Spectroscopy | Vibrational modes of adsorbed species and catalyst structure. | Tracking the binding of substrates and the formation of intermediates on a catalyst with an aniline-derived ligand. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of metal centers. | Determining the electronic state of the metal center stabilized by the aniline ligand throughout the catalytic cycle. |
| X-ray Diffraction (XRD) | Crystalline structure of heterogeneous catalysts. | Observing structural changes in a solid support or catalyst material during a reaction. |
| Mass Spectrometry / Gas Chromatography | Real-time product formation and reaction kinetics. | Correlating spectroscopic data of the catalyst with its instantaneous activity and selectivity. |
Computational Design and Prediction of New Atropisomeric Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. For sterically hindered molecules like this compound, computational modeling is key to exploring their potential as atropisomeric systems. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, a phenomenon highly relevant to this scaffold.
Future research will heavily leverage computational tools to:
Calculate Rotational Barriers: DFT calculations can accurately predict the energy barrier to rotation around the C(aryl)-N bond. This allows researchers to determine whether a given derivative will be configurationally stable at room temperature, which is a prerequisite for its use as a chiral ligand. Studies have shown that the rotational barrier can be tuned by changing substituents on the aromatic rings.
Design Novel Chiral Ligands: By computationally screening various substitution patterns on the aniline scaffold, scientists can rationally design new atropisomeric ligands with desired steric and electronic properties before undertaking lengthy synthetic work. This accelerates the discovery of new, highly effective catalysts for asymmetric reactions.
Predict Catalyst Performance: Advanced modeling can simulate the entire catalytic cycle, providing insights into transition state energies and predicting the enantioselectivity of a reaction with a given chiral ligand. This predictive power can help prioritize the synthesis of the most promising ligand candidates.
Table 4: Role of Computational Methods in Designing Atropisomeric Systems
| Computational Task | Method | Objective |
| Conformational Analysis | DFT, Molecular Mechanics | Identify the most stable ground-state conformations of the molecule. |
| Rotational Barrier Calculation | DFT (Transition State Search) | Quantify the energy required for rotation around the C-N bond to assess atropisomeric stability. |
| Ligand-Protein/Substrate Docking | Molecular Dock |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 2-tert-butyl-N-methylaniline in synthetic mixtures?
- Methodology : Use GC/MS for volatile compound analysis, coupled with HPLC-UV for purity assessment. For structural confirmation, employ NMR spectroscopy (¹H and ¹³C) to resolve tert-butyl and methyl substituents on the aniline ring. Cross-reference with NIST Chemistry WebBook spectral data for validation .
- Experimental Design : Prepare calibration standards in methylene chloride or methanol (0.1–100 ppm) to quantify impurities. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodology : Utilize Schlenk line techniques under inert atmospheres to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) with silica plates and UV visualization. Adjust tert-butyl bromide stoichiometry and reaction temperature (60–80°C) to suppress dimerization or tert-butyl group migration .
- Key Parameters : Maintain pH > 9 during alkylation to favor nucleophilic substitution on the aniline nitrogen. Post-synthesis, purify via column chromatography (hexane/ethyl acetate gradient) or recrystallization in ethanol .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model steric hindrance at the ortho position. Validate experimentally using Suzuki-Miyaura coupling with aryl boronic acids; compare yields to unsubstituted N-methylaniline controls. Use X-ray crystallography to confirm steric displacement in product structures .
- Data Contradiction Analysis : If lower yields occur, investigate competing pathways (e.g., dealkylation) via LC-MS/MS or isotopic labeling (e.g., ¹⁵N-methyl groups) .
Q. What are the stability profiles of this compound under oxidative or photolytic conditions?
- Methodology : Conduct accelerated stability studies :
- Oxidative Stability : Expose to H₂O₂ (3% v/v) at 40°C for 72h; quantify degradation via HPLC-DAD .
- Photolytic Stability : Use a Xenon arc lamp (ICH Q1B guidelines) to simulate sunlight; monitor tert-butyl cleavage by tracking phenolic byproducts (e.g., 2-methylaniline) via GC-FID .
Q. How does this compound interact with biological macromolecules in vitro?
- Methodology : Use surface plasmon resonance (SPR) to measure binding affinity to serum albumin or cytochrome P450 enzymes. For mechanistic insights, perform molecular docking simulations (AutoDock Vina) with protein structures (PDB ID: 1AO6 for albumin). Validate with fluorescence quenching assays to detect conformational changes .
- Contradiction Resolution : If binding data conflicts with simulations, re-analyze using alanine-scanning mutagenesis of target proteins to identify critical residues .
Synthesis and Application Challenges
Q. What strategies resolve low solubility of this compound in aqueous media for biological assays?
- Methodology : Use co-solvent systems (e.g., DMSO/PBS at 1:9 v/v) or formulate as nanoparticles via solvent evaporation. Characterize solubility via dynamic light scattering (DLS) and validate bioactivity in cell cultures (e.g., cytotoxicity assays) .
Q. How can researchers differentiate this compound from its structural isomers in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
